molecular formula C19H20BrNO4 B11345435 5-bromo-1-methyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11345435
M. Wt: 406.3 g/mol
InChI Key: KEWQDNJWIQFNCM-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-methylindole, followed by the introduction of the trimethoxyphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methylindole: A simpler indole derivative with similar bromination but lacking the trimethoxyphenylmethyl group.

    1-Methyl-3-(2,3,4-trimethoxyphenyl)indole: Similar structure but without the bromine atom.

Uniqueness

The uniqueness of 5-BROMO-1-METHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of the bromine atom and the trimethoxyphenylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(2,3,4-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO4/c1-21-15-7-6-12(20)10-13(15)14(19(21)22)9-11-5-8-16(23-2)18(25-4)17(11)24-3/h5-8,10,14H,9H2,1-4H3

InChI Key

KEWQDNJWIQFNCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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